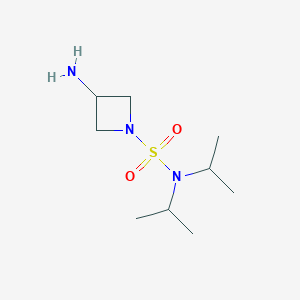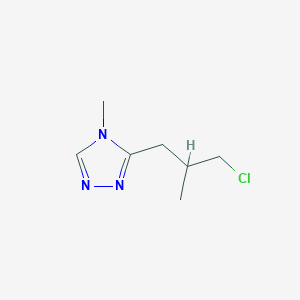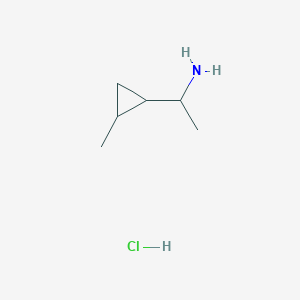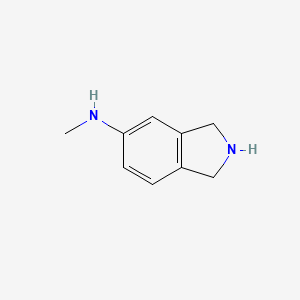![molecular formula C12H18N2O B13237012 [4-(4-Aminopiperidin-1-YL)phenyl]methanol](/img/structure/B13237012.png)
[4-(4-Aminopiperidin-1-YL)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Aminopiperidin-1-yl)phenyl]methanol: is an organic compound with the molecular formula C12H18N2O It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a phenyl ring through a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Aminopiperidin-1-yl)phenyl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks an electrophilic aromatic compound.
Introduction of the Methanol Group: The methanol group is added via a reduction reaction, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(4-Aminopiperidin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated aromatic compounds, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted piperidine and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: [4-(4-Aminopiperidin-1-yl)phenyl]methanol serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme activity and protein interactions.
Medicine:
Drug Development: Due to its piperidine moiety, this compound is explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [4-(4-Aminopiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Uniqueness:
Structural Features:
Versatility: The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable tool in scientific research and industry.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
[4-(4-aminopiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H18N2O/c13-11-5-7-14(8-6-11)12-3-1-10(9-15)2-4-12/h1-4,11,15H,5-9,13H2 |
Clé InChI |
BLLVEDPJFDJBIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13236940.png)
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B13236941.png)


![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)



![2-[2-(Tert-butylsulfanyl)ethyl]piperidine](/img/structure/B13236976.png)

amine](/img/structure/B13236995.png)


